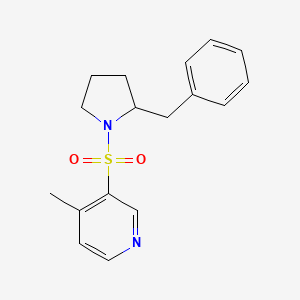
3-(2-Benzylpyrrolidin-1-yl)sulfonyl-4-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Benzylpyrrolidin-1-yl)sulfonyl-4-methylpyridine is a complex organic compound that features a pyridine ring substituted with a sulfonyl group and a benzylpyrrolidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Benzylpyrrolidin-1-yl)sulfonyl-4-methylpyridine typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring, followed by the introduction of the sulfonyl group and the benzylpyrrolidine moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and high yield.
化学反応の分析
Types of Reactions
3-(2-Benzylpyrrolidin-1-yl)sulfonyl-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
3-(2-Benzylpyrrolidin-1-yl)sulfonyl-4-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.
作用機序
The mechanism by which 3-(2-Benzylpyrrolidin-1-yl)sulfonyl-4-methylpyridine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the desired therapeutic or industrial outcome.
類似化合物との比較
Similar Compounds
3-Phenyl-5-sulfonamide-1H-indole-2-carbohydrazide: Another sulfonamide-based compound with potential biological activity.
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
Uniqueness
3-(2-Benzylpyrrolidin-1-yl)sulfonyl-4-methylpyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
3-(2-benzylpyrrolidin-1-yl)sulfonyl-4-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-14-9-10-18-13-17(14)22(20,21)19-11-5-8-16(19)12-15-6-3-2-4-7-15/h2-4,6-7,9-10,13,16H,5,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOCVCDJCFGNDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)S(=O)(=O)N2CCCC2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1S)-2-[(4-bromo-2-methylpyrazol-3-yl)methylamino]-1-(4-chlorophenyl)ethanol](/img/structure/B7414062.png)
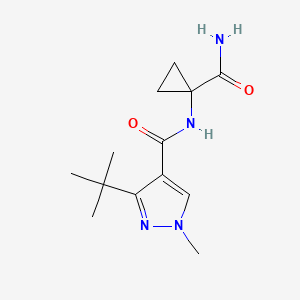
![2-[1-[5-(2-Chlorophenyl)furan-2-carbonyl]piperidin-3-yl]acetic acid](/img/structure/B7414076.png)
![3-tert-butyl-1-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]pyrazole-4-carboxamide](/img/structure/B7414079.png)
![4-Hydroxy-6-methyl-1-[2-oxo-2-[3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]ethyl]pyridin-2-one](/img/structure/B7414081.png)
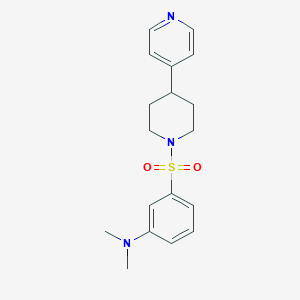
![N,N-dimethyl-3-[(7-methyl-1,1-dioxo-1,4-thiazepan-4-yl)sulfonyl]aniline](/img/structure/B7414114.png)
![3-[(2,4-Dimethyl-1,3-oxazol-5-yl)methyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B7414117.png)
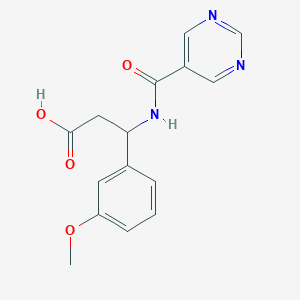
![[4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7414125.png)
![2-[4-(3,5-Dimethylthiophen-2-yl)sulfonylpiperazin-1-yl]pyrazine](/img/structure/B7414139.png)
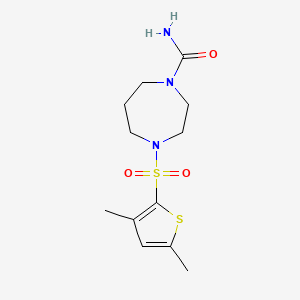
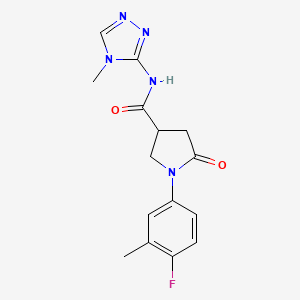
![N-(4-methyl-1,2,4-triazol-3-yl)-3-(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)propanamide](/img/structure/B7414159.png)
